This compound, a precursor to the target molecule, can be synthesized from 4-chloropropiophenone. The synthesis involves protection of the ketone group with chlorotrimethylsilane, followed by condensation with ethyl oxalyl chloride [].
The target molecule is synthesized by reacting ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate with 2,4-dichlorophenylhydrazine hydrochloride. This reaction forms a pyrazole ring through an intramolecular cyclization in the presence of acetyl chloride. The resulting ester is then hydrolyzed to yield 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid [].
The molecular structure of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid comprises a central pyrazole ring substituted at the 1-position with a 2,4-dichlorophenyl group and at the 4-position with a carboxylic acid group. The structure of similar compounds has been characterized using spectroscopic techniques like ¹H NMR and MS [].
While the specific mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid itself hasn't been extensively studied, its derivative, Rimonabant, acts as a potent and selective CB1 receptor antagonist. It competitively binds to the CB1 receptor, blocking the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol, thereby inhibiting their downstream signaling pathways [, , , , , , ].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4